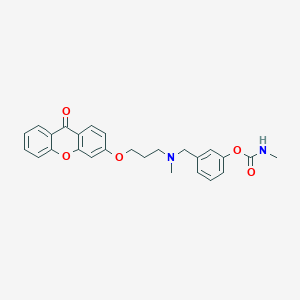
Xanthostigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthostigmine is a cholinesterase inhibitor that has been studied for its potential in treating neurodegenerative disorders such as Alzheimer’s disease. It functions by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain. This increase in acetylcholine can help improve cognitive function and memory in patients with Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthostigmine involves the preparation of carbamate derivatives. One of the key features of these derivatives is a 2-arylidenebenzocycloalkanone moiety, which allows the compound to bind at the acetylcholinesterase peripheral site responsible for promoting amyloid-beta aggregation . The synthetic route typically involves the following steps:
- Preparation of the 2-arylidenebenzocycloalkanone intermediate.
- Formation of the carbamate derivative through a reaction with an appropriate amine.
- Purification and characterization of the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Xanthostigmine primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carbamate moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and amines. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can lead to the formation of oxidized carbamate derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying cholinesterase inhibition and the design of new inhibitors.
Biology: Xanthostigmine is used in research to understand the role of acetylcholinesterase in neurodegenerative diseases and to develop potential therapeutic agents.
Industry: this compound and its derivatives are explored for their potential use in developing new drugs and therapeutic agents.
Mechanism of Action
Xanthostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. The increased acetylcholine enhances cholinergic transmission, which is crucial for cognitive functions such as learning and memory . The molecular targets of this compound include the active site of acetylcholinesterase and the peripheral anionic site, which is involved in amyloid-beta aggregation .
Comparison with Similar Compounds
Tacrine: An early cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used cholinesterase inhibitor with a longer half-life.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic acetylcholine receptors.
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[3-[[methyl-[3-(9-oxoxanthen-3-yl)oxypropyl]amino]methyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C26H26N2O5/c1-27-26(30)32-20-8-5-7-18(15-20)17-28(2)13-6-14-31-19-11-12-22-24(16-19)33-23-10-4-3-9-21(23)25(22)29/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3,(H,27,30) |
InChI Key |
DNSUFPJFKSCBRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)CN(C)CCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Synonyms |
xanthostigmine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















